3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that combines several functional groups, including an amino group, a furan ring, and a thieno[2,3-b]pyridine core
Mechanism of Action
Target of Action
The primary target of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
The compound interacts with EGFR, likely inhibiting its activity .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation . By inhibiting these pathways, the compound can reduce cellular proliferation and survival, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to reach its target in the body
Result of Action
The compound has shown potent anticancer activities against several cancer cell lines, including A549, HeLa, and SW480 . It has weaker activities against HepG2, a liver cancer cell line . These results suggest that the compound’s action results in the death of cancer cells, likely through the inhibition of EGFR and its downstream pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-bromo ketones under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
Uniqueness
3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of a furan ring, thieno[2,3-b]pyridine core, and amino group, which confer specific biological activities and chemical reactivity not commonly found in other similar compounds.
Properties
IUPAC Name |
3-amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8-6-9(2)18-15-11(8)12(16)13(21-15)14(19)17-7-10-4-3-5-20-10/h3-6H,7,16H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLOKLFSWDKPNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CO3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142753 | |
Record name | 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333329-20-7 | |
Record name | 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333329-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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